Cas no 761426-55-5 (1H-Imidazole, 4-iodo-2-(1-methylethyl)-)

1H-Imidazole, 4-iodo-2-(1-methylethyl)-, is a halogenated imidazole derivative characterized by its iodine substitution at the 4-position and an isopropyl group at the 2-position. This structural configuration enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The iodine moiety facilitates further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the isopropyl group contributes to steric and electronic modulation. The compound exhibits stability under standard handling conditions and is compatible with a range of solvents, ensuring versatility in synthetic applications. Its well-defined reactivity profile makes it a reliable choice for targeted molecular transformations.
1H-Imidazole, 4-iodo-2-(1-methylethyl)- structure
761426-55-5 structure
Product Name:1H-Imidazole, 4-iodo-2-(1-methylethyl)-
CAS No:761426-55-5
MF:C6H9IN2
MW:236.053533315659
MDL:MFCD31381744
CID:4176457
PubChem ID:12160259
Update Time:2025-11-05

1H-Imidazole, 4-iodo-2-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 4-iodo-2-(1-methylethyl)-
    • 5-iodo-2-isopropyl-1H-imidazole
    • 4-Iodo-2-isopropyl-1h-imidazole
    • 1H-Imidazole, 5-iodo-2-(1-methylethyl)-
    • SKL537
    • MFCD31381744
    • AKOS032958387
    • LS-11229
    • 5-iodo-2-propan-2-yl-1H-imidazole
    • E80310
    • DB-219524
    • ALBB-031118
    • 761426-55-5
    • 4-iodo-2-(propan-2-yl)-1H-imidazole
    • BECHBBMVXWYRDE-UHFFFAOYSA-N
    • SCHEMBL2176757
    • MDL: MFCD31381744
    • Inchi: 1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)
    • InChI Key: BECHBBMVXWYRDE-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(C)C)N1

Computed Properties

  • Exact Mass: 235.98105g/mol
  • Monoisotopic Mass: 235.98105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 95.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.7Ų

1H-Imidazole, 4-iodo-2-(1-methylethyl)- Pricemore >>

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1H-Imidazole, 4-iodo-2-(1-methylethyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:761426-55-5)1H-Imidazole, 4-iodo-2-(1-methylethyl)-
Order Number:A1050785
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:32
Price ($):395.0
Email:sales@amadischem.com

Additional information on 1H-Imidazole, 4-iodo-2-(1-methylethyl)-

1H-Imidazole, 4-Iodo-2-(1-Methylethyl): A Comprehensive Overview

1H-Imidazole, 4-iodo-2-(1-methylethyl), also known by its CAS number 761426-55-5, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, a class of five-membered aromatic rings containing two nitrogen atoms. The presence of an iodine atom at the 4-position and a 1-methylethyl group at the 2-position imparts unique chemical properties, making it a valuable molecule in various applications.

The synthesis of 1H-imidazole, 4-iodo-2-(1-methylethyl) typically involves multi-step reactions, often starting from imidazole derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, which are critical in constructing the imidazole ring with the desired substituents.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The imidazole ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a common motif in pharmaceuticals. Recent studies have explored the use of 1H-imidazole, 4-iodo-2-(1-methylethyl) as a precursor for bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its role in drug discovery, this compound has found utility in materials science. Its ability to act as a ligand in metal complexes has led to investigations into its potential use in catalysis and sensing applications. For example, researchers have reported that 1H-imidazole, 4-iodo-2-(1-methylethyl)-based materials exhibit enhanced catalytic activity in oxidation reactions, offering a sustainable alternative to traditional catalysts.

The structural versatility of 761426-55-5 also makes it an attractive candidate for polymer chemistry. By incorporating this compound into polymer frameworks, scientists aim to develop materials with improved mechanical properties and thermal stability. Recent breakthroughs in polymerization techniques have enabled the successful integration of this imidazole derivative into polymeric networks, paving the way for innovative applications in advanced materials.

In terms of safety and handling, while 1H-imidazole, 4-iodo-2-(1-methylethyl) is not classified as a hazardous chemical under standard conditions, proper precautions should be taken during synthesis and handling to ensure compliance with laboratory safety protocols. Its stability under normal conditions makes it suitable for storage and transportation without special requirements.

The growing interest in CAS No 761426-55-5 is reflected in the increasing number of research publications exploring its properties and applications. Collaborative efforts between academic institutions and industry partners have accelerated the development of novel uses for this compound, underscoring its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:761426-55-5)1H-Imidazole, 4-iodo-2-(1-methylethyl)-
A1050785
Purity:99%
Quantity:1g
Price ($):395.0
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